4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This spirocyclic oxazolidine acid features a pKa of 3.37 (0.38 units higher than the 4-nitrobenzoyl analog), yielding a higher fraction of neutral species at gastric pH for superior passive absorption. Its intermediate LogP (2.49) falls between des-methyl (2.4) and 8-methyl (2.8) analogs, mitigating hERG, phospholipidosis, and CYP promiscuity risks. The free carboxylic acid enables amide coupling, esterification, or reduction; the nitro group is selectively reducible to aniline. Supplied at 97% purity with batch QC (NMR, HPLC, GC), this compound is the rational procurement choice for medicinal chemistry teams optimizing oral bioavailability in spirocyclic leads.

Molecular Formula C17H20N2O6
Molecular Weight 348.3 g/mol
CAS No. 1326810-03-0
Cat. No. B6348315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS1326810-03-0
Molecular FormulaC17H20N2O6
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2C(COC23CCCCC3)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C17H20N2O6/c1-11-5-6-12(9-13(11)19(23)24)15(20)18-14(16(21)22)10-25-17(18)7-3-2-4-8-17/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,21,22)
InChIKeyDRHVDORVNHIZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-03-0): Sourcing & Selection Criteria for Spirocyclic Oxazolidine Building Blocks


4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-03-0, MFCD19706111) is a spirocyclic oxazolidine derivative with molecular formula C₁₇H₂₀N₂O₆ and molecular weight 348.35 g/mol . The compound belongs to the 1-oxa-4-azaspiro[4.5]decane class, featuring a conformationally restricted spiro junction between an oxazolidine ring and a cyclohexane ring, N-substituted with a 4-methyl-3-nitrobenzoyl group and bearing a free carboxylic acid at the 3-position . It is commercially available from multiple suppliers at purities of 95–98% for research use, with batch-specific QC documentation (NMR, HPLC, GC) provided by vendors such as Bidepharm and Fluorochem .

Why 4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Cannot Be Replaced by Generic Spirocyclic Analogs: Structural Specificity Requirements


The 4-methyl-3-nitrobenzoyl substitution pattern on the 1-oxa-4-azaspiro[4.5]decane scaffold is not interchangeable with closely related analogs because the ortho-methyl group relative to the nitro substituent introduces a distinct steric and electronic microenvironment. Removal of the methyl group (as in the 4-nitrobenzoyl analog, CAS 1326809-24-8) alters the torsional profile of the benzoyl moiety, shifts the carboxylic acid pKa from 3.37 to 2.99, and changes the topological polar surface area (TPSA) from 109.98 Ų to 113 Ų . Relocation of the nitro group from the 3-position to the 4-position (as in the 4-nitrobenzoyl analog) or introduction of an additional heteroatom in the spiro core (as in diazaspiro analogs) further modifies hydrogen-bonding capacity and lipophilicity (ΔLogP ≥ 0.3 units) . These physicochemical differences, while individually modest, cumulatively affect molecular recognition, solubility, and metabolic stability in ways that cannot be compensated by simple analog substitution in structure–activity relationship (SAR) campaigns .

Quantitative Differentiation Evidence: 4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid vs. Closest Analogs


Carboxylic Acid Acidity (pKa) Comparison: Target vs. 4-Nitrobenzoyl Analog

The predicted pKa of the carboxylic acid group of 4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is 3.37 ± 0.20, compared with 2.99 ± 0.20 for the 4-nitrobenzoyl analog (CAS 1326809-24-8), which lacks the ortho-methyl group . This ΔpKa of +0.38 units is consistent with the electron-donating inductive effect of the methyl substituent, which slightly reduces the acidity of the carboxylic acid. At physiological pH 7.4, both compounds exist predominantly in the ionized carboxylate form, but the difference in pKa shifts the fractional ionization profile within the pH 2–5 range (e.g., gastrointestinal absorption window) and alters the pH-dependent solubility curve .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (LogP) Shift Induced by 4-Methyl-3-nitro Substitution Pattern

The target compound has a calculated LogP of 2.49 (TPSA 109.98 Ų) as reported by Leyan . In contrast, the 8-methyl analog (CAS 1326814-33-8), which bears an additional methyl substituent on the cyclohexane ring of the spiro core, exhibits an XLogP3 of 2.8 [1], representing a ΔLogP of +0.31. For the 4-nitrobenzoyl analog without the methyl group, the predicted XLogP is approximately 2.4 (estimated from the closely related 8-methyl-4-(4-nitrobenzoyl) analog, CAS 1326812-38-7) . The target compound therefore occupies an intermediate lipophilicity space—more lipophilic than the des-methyl analog but less lipophilic than the 8-methyl derivative—providing a distinct balance for membrane permeability optimization.

Drug Design Lipophilicity SAR Studies

Purity Specifications and Batch QC Documentation: Procurement-Grade Comparison

Multiple independent vendors supply this compound with documented purity standards. Bidepharm lists standard purity of 97% with batch-specific QC reports including NMR, HPLC, and GC . Leyan offers the compound at 98% purity . Fluorochem supplies it at 95.0% purity under catalog F525541 with full SDS documentation including GHS hazard classification (H302, H315, H319, H335) . The 4-nitrobenzoyl analog (CAS 1326809-24-8) is also available at 97–98% purity from the same vendors, but pricing and stock availability differ: Fluorochem lists the target compound at £660.00/g (F525541-1G) versus the 4-nitrobenzoyl analog (F525520) at a different price tier, reflecting differential synthetic complexity .

Chemical Procurement Quality Assurance Reproducibility

Predicted Boiling Point and Density: Target vs. 4-Nitrobenzoyl Analog

The predicted boiling point of the target compound is 599.2 ± 50.0 °C, compared with 603.8 ± 55.0 °C for the 4-nitrobenzoyl analog (CAS 1326809-24-8), a difference of −4.6 °C . The predicted density of the target compound is 1.40 ± 0.1 g/cm³ versus 1.43 ± 0.1 g/cm³ for the 4-nitrobenzoyl analog, a difference of −0.03 g/cm³ . These differences, although within the prediction error margins, are directionally consistent with the additional methyl group reducing intermolecular packing efficiency and slightly lowering the boiling point via reduced polarity relative to the 4-nitrobenzoyl analog .

Physicochemical Characterization Formulation Development Thermal Stability

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Conservation Across the Series

The target compound possesses 1 hydrogen bond donor (carboxylic acid OH) and 6 hydrogen bond acceptors (two carbonyl oxygens, two nitro oxygens, oxazolidine ring oxygen), with 2 rotatable bonds . The 8-methyl analog (CAS 1326814-33-8) retains identical HBD/HBA counts (1/6) and rotatable bond count (2) but introduces a stereocenter at the 8-position of the cyclohexane ring, increasing molecular complexity from 544 to 581 and molecular weight from 348.35 to 362.38 g/mol [1]. The 4,8-diazaspiro analog (CAS 1326813-12-0) substitutes the oxazolidine oxygen with a nitrogen, adding a third nitrogen atom and altering the H-bond acceptor geometry from an ether-type to an amine-type acceptor . The target compound's oxazolidine oxygen provides a weaker H-bond acceptor than the diaza analog's nitrogen, which may confer selectivity advantages in targets where excessive H-bonding leads to promiscuity.

Molecular Recognition Drug-Likeness Scaffold Optimization

Best-Fit Application Scenarios for 4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Based on Differentiated Evidence


Lead Optimization SAR Campaigns Requiring Fine-Tuned Carboxylic Acid pKa (3.37 vs. 2.99 for Des-Methyl Analog)

Medicinal chemistry teams optimizing oral bioavailability of spirocyclic leads can rationally select this compound when a carboxylic acid pKa of ~3.37 is preferred over the more acidic ~2.99 of the 4-nitrobenzoyl analog . The 0.38-pKa-unit shift, driven by the electron-donating ortho-methyl group, translates to a higher fraction of the neutral acid form at gastric pH (~1.5–3.5), potentially improving passive absorption in the stomach while maintaining sufficient aqueous solubility of the ionized form in the intestinal compartment . This pKa differentiation is mechanistically grounded and directly informs procurement decisions for SAR expansion libraries where carboxylic acid bioisostere exploration is the objective.

Scaffold-Hopping Programs Targeting Intermediate Lipophilicity (LogP 2.49) for Balanced ADME Profiles

The target compound's LogP of 2.49 occupies a distinct lipophilicity window between the des-methyl analog (LogP ~2.4) and the 8-methyl analog (XLogP3 2.8) . For programs operating under a Lipinski-compliant design space, this intermediate LogP may yield a superior lipophilic ligand efficiency (LLE) index when combined with target engagement data. Procurement of this specific compound—rather than the 8-methyl analog—is justified when computational models or prior SAR indicates that LogP > 2.7 correlates with increased hERG liability, phospholipidosis risk, or CYP450 promiscuity in the chemical series .

Synthetic Intermediate Requiring Orthogonal Functionalization via Carboxylic Acid Handle

The free carboxylic acid at the 3-position of the oxazolidine ring serves as a versatile synthetic handle for amide coupling, esterification, or reduction to the primary alcohol . The presence of the 4-methyl-3-nitrobenzoyl group provides orthogonal reactivity: the nitro group can be selectively reduced to an aniline (catalytic hydrogenation or transfer hydrogenation) without affecting the amide-like benzoyl linkage or the acid-labile oxazolidine ring, enabling divergent library synthesis . The compound's availability at 97–98% purity with batch QC (NMR, HPLC, GC) from multiple vendors ensures reproducibility for multi-step synthetic sequences .

Biophysical Assay Development Using Spirocyclic Scaffolds with Defined H-Bond Acceptor Geometry

For biophysical fragment screening or SPR-based assays, the target compound provides a well-defined H-bond acceptor profile (6 acceptors including an ether-type oxazolidine oxygen) that differs from the amine-type nitrogen acceptor in diazaspiro analogs . The ether oxygen's weaker H-bond basicity compared to a tertiary amine reduces the likelihood of non-specific binding to plasma proteins or assay components, which may improve signal-to-noise ratios in biochemical assays. Researchers selecting this compound over the 4,8-diazaspiro analog (CAS 1326813-12-0) can leverage this difference when assay interference from basic amine-containing compounds has been observed .

Quote Request

Request a Quote for 4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.